1-(Methylsulfonyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Chemical Sciences
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. mdpi.com The pyrazole motif is a privileged scaffold, meaning it is a structural framework that appears in a multitude of biologically active compounds. researchgate.netnih.gov Its significance stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, which facilitates interactions with biological targets. cymitquimica.com
This structural versatility has led to the incorporation of the pyrazole ring into a wide array of pharmaceuticals and agrochemicals. mdpi.comrsc.org Notable examples of drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the anti-anxiety medication CDPPB, and the anti-obesity drug rimonabant. nih.govapolloscientific.co.uk In addition to medicinal chemistry, pyrazole derivatives are crucial in materials science for developing novel luminescent compounds and conducting polymers, and in organic synthesis as versatile intermediates. mdpi.comnih.gov The continuous development of new synthetic methodologies for pyrazole derivatives underscores their enduring importance in chemical research. researchgate.net
Overview of Sulfonyl-Substituted Nitrogen Heterocycles
Nitrogen heterocycles bearing a sulfonyl group (R-SO₂-) represent a significant class of compounds in organic synthesis. The sulfonyl group is a strong electron-withdrawing group, which profoundly influences the chemical reactivity of the heterocyclic ring to which it is attached. This feature can be strategically employed to activate the ring for certain reactions or to modulate the electronic properties of the molecule as a whole.
N-Sulfonyl heteroarenes are recognized for their stability and their role as effective coupling partners in a variety of chemical transformations. cymitquimica.com For instance, the sulfonamide linkage within a heterocyclic system is a key structural motif in numerous therapeutic agents, including antibacterial sulfonamides ("sulfa drugs"). derpharmachemica.com The synthesis of sulfonyl-substituted nitrogen heterocycles is an active area of research, with methods ranging from the direct sulfonylation of the heterocycle to the cyclization of precursors already containing the sulfonyl moiety. These compounds serve as valuable intermediates, where the sulfonyl group can act as a leaving group or as a handle for further functionalization.
Structural Context and Research Importance of the 1-(Methylsulfonyl)-1H-pyrazole Scaffold
This compound, with the chemical formula C₄H₆N₂O₂S, is a molecule where a methylsulfonyl group is attached to one of the nitrogen atoms of the pyrazole ring. rsc.org This specific substitution pattern confers a unique set of properties and reactivity to the scaffold, making it a subject of considerable research interest. The presence of the electron-withdrawing methylsulfonyl group on the nitrogen atom significantly impacts the aromatic pyrazole ring, influencing its reactivity in synthetic transformations.
The research importance of the this compound scaffold lies primarily in its utility as a building block and a reactive intermediate in the synthesis of more complex, often biologically active, molecules. researchgate.net For example, derivatives such as 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are used in cross-coupling reactions to construct elaborate molecular architectures. Furthermore, the core structure is found in compounds investigated for a range of applications, including as potential factor Xa inhibitors and in the development of novel antidepressant agents. mdpi.com The study of this scaffold provides valuable insights into the interplay of the pyrazole and sulfonyl functionalities and opens avenues for the design of new functional molecules.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its application in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂S | rsc.org |
| Molecular Weight | 146.17 g/mol | rsc.org |
| IUPAC Name | 1-methylsulfonylpyrazole | rsc.org |
| CAS Number | 262859-70-1 | rsc.org |
| Purity | 98% |
Research Findings: Synthesis and Reactivity
The synthesis and reactivity of sulfonyl-substituted pyrazoles are well-documented in chemical literature. A common synthetic route to related compounds involves the reaction of a substituted pyrazole with a sulfonyl chloride. For instance, 4-chloro-1H-pyrazole can react with methylsulfonyl chloride to produce a methylsulfonyl-substituted pyrazole.
A notable application of a related compound, 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole, is in palladium-catalyzed Suzuki coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, linking the pyrazole scaffold to various aryl groups to create a library of novel compounds. The reactivity is influenced by the strong electron-withdrawing nature of the sulfonyl group, which activates the pyrazole ring system.
Detailed spectroscopic data for a related derivative, 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole, has been reported:
¹H NMR (400 MHz, CDCl₃) δ: 7.70 (s, 1H), 7.59 (s, 1H), 5.73 (s, 2H), 3.01 (s, 3H).
¹³C NMR (300 MHz, CDCl₃) δ: 142.7, 131.6, 96.0, 69.8, 39.2.
IR (KBr) cm⁻¹: 3020, 1440, 1370, 1330, 1123, 934.
These findings highlight the synthetic versatility of the this compound core structure and its derivatives, positioning them as valuable tools for constructing complex molecules in contemporary organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c1-9(7,8)6-4-2-3-5-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPACIZIAIUYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methylsulfonyl 1h Pyrazole and Its Structural Analogs
Direct N-Sulfonylation of Pyrazoles
A primary and straightforward approach to synthesizing 1-(methylsulfonyl)-1H-pyrazole involves the direct sulfonylation of the pyrazole (B372694) nucleus. This method relies on the reaction of a pyrazole with a suitable sulfonylating agent, typically methanesulfonyl chloride.
Conditions and Reagent Optimization
The efficiency of the direct N-sulfonylation of pyrazoles is highly dependent on the reaction conditions and the choice of reagents. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine (B92270) and triethylamine, which can also serve as the solvent.
The reaction temperature is a critical parameter that requires careful control. While some reactions proceed efficiently at room temperature, others may require heating to achieve a satisfactory conversion rate. For instance, the nucleophilic substitution of methylated pyrazoles with methanesulfonyl chloride is often conducted at temperatures ranging from room temperature to 50°C.
Recent advancements have explored metal-free conditions for N-sulfonylation. One such method involves the use of sodium sulfinates in the presence of an N-halosuccinimide (such as NIS or NBS) to generate the sulfonyl halide in situ, which then reacts with the pyrazole. cbijournal.com This approach offers a greener alternative to traditional methods.
A modified Schotten-Baumann reaction has also been described for the synthesis of N-arylsulfonamides, which can be adapted for pyrazoles. google.com This process utilizes a biphasic system with an aqueous solution of a base like sodium carbonate and a phase-transfer catalyst to facilitate the reaction between the pyrazole and methanesulfonyl chloride. google.com This method is advantageous as it can minimize the hydrolysis of the sulfonyl chloride, a common side reaction. google.com
Table 1: Conditions for Direct N-Sulfonylation of Pyrazoles
| Sulfonylating Agent | Base | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Methanesulfonyl chloride | Pyridine/Triethylamine | Dichloromethane or Pyridine | Room Temperature to 50°C | Commonly used, high yield. |
| Sodium sulfinate/NIS | - | - | - | Metal-free, green procedure. cbijournal.com |
| Methanesulfonyl chloride | Sodium Carbonate | Water/Organic (biphasic) | 5 to 15°C | Modified Schotten-Baumann, uses phase-transfer catalyst. google.com |
Regioselectivity Control in N-Sulfonylation
When pyrazole is substituted, the N-sulfonylation reaction can lead to two possible regioisomers. The position of the sulfonyl group is influenced by both steric and electronic factors of the substituents on the pyrazole ring.
For asymmetrically substituted pyrazoles, achieving high regioselectivity is a significant challenge. The reaction of pyrazoles with conjugated carbonyl alkynes in the presence of Ag2CO3 has been shown to produce N¹-carbonylvinylated pyrazoles with high regioselectivity. researchgate.net While not a direct sulfonylation, this highlights how catalysts can influence regiochemical outcomes in pyrazole N-functionalization. Further research into catalyst-controlled regioselective sulfonylation is an active area of investigation.
Cyclization Reactions Utilizing Methylsulfonyl-Containing Precursors
An alternative and versatile strategy for the synthesis of 1-(methylsulfonyl)-1H-pyrazoles involves the construction of the pyrazole ring from acyclic precursors that already incorporate the methylsulfonyl group. This approach often provides better control over the final substitution pattern of the pyrazole ring.
Reaction of Sulfonyl Hydrazines with Carbonyl Compounds and Enaminones
A common method involves the condensation of sulfonyl hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents, such as enaminones. sci-hub.se For example, the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, promoted by an acid catalyst like p-toluenesulfonic acid (p-TSA), yields 3-substituted N-sulfonyl pyrazoles. sci-hub.se This method is advantageous due to the ready availability of the starting materials and good functional group tolerance. sci-hub.se A plausible mechanism involves the initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic cyclization to form a pyrazoline, which then aromatizes to the pyrazole. sci-hub.se
Iodine/TBHP-mediated annulation of sulfonyl hydrazines and enaminones has also been reported to produce 3-functionalized pyrazoles under transition-metal-free conditions. nih.gov
Cyclocondensation with Vinamidinium Salts
Vinamidinium salts are another class of versatile precursors for pyrazole synthesis. The reaction of 2-(arylsulfonyl)vinamidinium salts with hydrazines can lead to the formation of N-sulfonylated pyrazoles. lookchem.com However, in some cases, the reaction with certain hydrazines like phenylhydrazine (B124118) may result in the formation of acyclic hydrazones instead of the expected cyclized pyrazole. lookchem.com This suggests that the nature of both the vinamidinium salt and the hydrazine (B178648) are crucial in determining the reaction outcome.
Formation from α,β-Unsaturated Carbonyl and Hydrazine Derivatives
The cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a classical and widely used method for synthesizing pyrazoles. mdpi.comnih.gov When a sulfonyl hydrazine is used, this reaction can directly lead to N-sulfonylated pyrazoles. The reaction typically proceeds through the formation of a pyrazoline intermediate, which then undergoes oxidation to the aromatic pyrazole. nih.govbeilstein-journals.org In some cases, if the hydrazine contains a good leaving group, such as in tosylhydrazine, elimination occurs directly to yield the aromatic pyrazole. beilstein-journals.org
A process has been described where an α,β-unsaturated carbonyl compound is first reacted with a hydrazine derivative, and the resulting mixture is then treated with sulfuric acid and iodine or an iodine-releasing compound to afford the pyrazole. google.com
Table 2: Cyclization Strategies for N-Sulfonylated Pyrazoles
| Precursors | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| N,N-dimethyl enaminones, Sulfonyl hydrazines | p-TSA | 3-Substituted N-sulfonyl pyrazoles | sci-hub.se |
| Sulfonyl hydrazines, Enaminones | I₂/TBHP | 3-Functionalized pyrazoles | nih.gov |
| 2-(Arylsulfonyl)vinamidinium salts, Hydrazines | - | N-Sulfonylated pyrazoles (or acyclic hydrazones) | lookchem.com |
| α,β-Unsaturated carbonyls, Sulfonyl hydrazines | Oxidation or elimination | N-Sulfonylated pyrazoles | nih.govbeilstein-journals.org |
| α,β-Unsaturated carbonyls, Hydrazine derivatives | H₂SO₄, Iodine | Pyrazoles | google.com |
Multicomponent Strategies for Pyrazole Core Formation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. longdom.org Several MCRs have been developed for the synthesis of the pyrazole core, some of which can be adapted for the synthesis of sulfonylated pyrazoles.
One notable strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov This classical Knorr pyrazole synthesis can be performed in a multicomponent fashion by generating the 1,3-dicarbonyl compound in situ. beilstein-journals.org For the synthesis of sulfonylated pyrazoles, a key starting material is a sulfonyl hydrazine. For instance, the reaction of enaminones with sulfonyl hydrazines, promoted by an acid catalyst like p-toluenesulfonic acid (p-TSA), provides a direct route to N-sulfonyl pyrazoles. sci-hub.se
Another approach utilizes the reaction of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org This three-component reaction can be catalyzed by various agents, including ytterbium perfluorooctanoate [Yb(PFO)₃], to yield polysubstituted pyrazoles. beilstein-journals.org Furthermore, a four-component reaction involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can lead to the formation of fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org
Recent advancements have also explored metal-free, iodine-mediated multicomponent reactions for the synthesis of aminopyrazole thioether derivatives. rsc.org In a similar vein, a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides has been developed for the synthesis of 3-trifluoromethylpyrazoles. rsc.org
A distinct multicomponent approach for pyrazole synthesis involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. This method avoids the use of hydrazine-based reagents by forming the N-N bond in the final oxidation-induced coupling step on the titanium center. nih.gov
The following table summarizes some multicomponent strategies for pyrazole synthesis:
| Components | Catalyst/Promoter | Product Type | Reference |
| Enaminones, Sulfonyl hydrazines | p-TSA | N-Sulfonyl pyrazoles | sci-hub.se |
| Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Polysubstituted pyrazoles | beilstein-journals.org |
| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
| Hydrazines, Nitriles, Benzenethiols | Iodine | Aminopyrazole-thioether derivatives | rsc.orgmdpi.com |
| 2-Bromo-3,3,3-trifluoropropene, Aldehydes, Sulfonyl hydrazides | Metal-free | 3-Trifluoromethylpyrazoles | rsc.org |
| Alkynes, Nitriles, Titanium imido complexes | Titanium imido complex | Multisubstituted pyrazoles | nih.gov |
Derivatization of this compound Frameworks
Once the this compound core is assembled, further functionalization can be achieved through a variety of chemical transformations, including metal-catalyzed cross-coupling reactions, electrophilic aromatic substitution, and nucleophilic substitution. These methods allow for the introduction of diverse substituents onto the pyrazole ring, enabling the exploration of structure-activity relationships for various applications.
Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgrsc.org These reactions typically involve the coupling of a pre-functionalized pyrazole, such as a halopyrazole, with a suitable coupling partner.
The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of aryl-substituted pyrazoles. nih.govdiva-portal.org This reaction involves the palladium-catalyzed coupling of a pyrazole halide with an aryl boronic acid. For instance, 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole has been efficiently coupled with various aryl boronic acids using a Ruphos-Pd catalyst to afford 4-aryl-1-((methylsulfonyl)methyl)-1H-pyrazole derivatives in good to excellent yields. derpharmachemica.com
The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For unprotected nitrogen-rich heterocycles like pyrazoles, the use of specific phosphine (B1218219) ligands such as SPhos and XPhos has been shown to be effective. nih.gov A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed utilizing the XPhos Pd G2 precatalyst for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a variety of boronic acids. rsc.org
The following table provides examples of Suzuki coupling reactions on pyrazole scaffolds:
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole | Aryl boronic acids | Ruphos-Pd | 4-Aryl-1-((methylsulfonyl)methyl)-1H-pyrazoles | derpharmachemica.com |
| Unprotected 3-chloroindazole | Phenylboronic acid | Pd(OAc)₂/SPhos | 3-Phenylindazole | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | 4-Substituted-3,5-dinitropyrazoles | rsc.org |
Besides the Suzuki coupling, other transition metal-mediated reactions are valuable for pyrazole derivatization. The Negishi cross-coupling, which employs organozinc reagents, has been successfully used for C-C bond formation at the C-4 position of iodopyrazoles. beilstein-journals.org This method has been shown to be effective for synthesizing tetrasubstituted pyrazoles, although challenges such as dehalogenation and homocoupling can occur. beilstein-journals.org
Palladium-catalyzed C-H functionalization offers an alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized pyrazoles. nih.govrsc.orgrsc.orgresearchgate.net This approach allows for the direct arylation, alkenylation, and alkynylation of the pyrazole ring. For example, the C5-arylation of N-phenylpyrazole has been achieved using a copper-catalyzed system. rsc.org
Furthermore, iridium-catalyzed reactions have been developed for the deacylative transformation of ketones, where an in situ-formed dihydropyrazole intermediate undergoes C-C bond cleavage to form a pyrazole and an activated alkyl species. This strategy enables various deacylative transformations, including C-H and C-C bond-forming reactions. nsf.gov
Electrophilic Aromatic Substitution on Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. nih.gov The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. quora.comrrbdavc.org This is in contrast to positions C3 and C5, which are electron-deficient. quora.com
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of this compound would be expected to yield 1-(methylsulfonyl)-4-nitro-1H-pyrazole. scbt.com The introduction of functional groups via electrophilic substitution provides a handle for further derivatization. For instance, a nitro group can be subsequently reduced to an amino group, which can then participate in a variety of other reactions. mdpi.com
The reactivity of the pyrazole ring towards electrophiles is generally lower than that of pyrrole (B145914) but greater than that of benzene. quora.com The reaction conditions, particularly the acidity of the medium, can significantly influence the outcome of the substitution. Electrophilic substitution is generally favored in neutral or basic conditions. copbela.org
Nucleophilic Substitution Reactions
While the electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under certain conditions. nih.govtandfonline.com The presence of strong electron-withdrawing groups on the pyrazole ring is typically required to activate the ring for nucleophilic attack. tandfonline.com Positions C3 and C5 are the most susceptible to nucleophilic attack. nih.gov
For example, the displacement of a halide from the 5-position of a pyrazole ring is rare unless an electron-withdrawing group, such as a formyl or nitro group, is present in a conjugated position. tandfonline.com In the case of 5-chloropyrazoles activated by a 4-formyl group, nucleophilic displacement of the chloride by various N-containing heterocycles has been reported. tandfonline.com The rate of these reactions is influenced by the electronic nature of the substituent at the N1 position. tandfonline.com
Nucleophilic substitution of hydrogen (SNH) is another possibility, although it is less common for pyrazoles. In some instances, particularly with fused pyrazole systems, acid-induced nucleophilic substitution of hydrogen at the C3 position has been observed. acs.org Additionally, N-nitropyrazoles can undergo nucleophilic substitution reactions. acs.org
Advanced Synthetic Approaches
The development of efficient and environmentally benign synthetic methodologies is a central theme in modern organic chemistry. For the synthesis of this compound and its structural analogs, advanced approaches such as microwave-assisted synthesis and methods guided by green chemistry principles have emerged as powerful alternatives to traditional techniques. These advanced protocols offer significant advantages, including accelerated reaction times, improved yields, and a reduced environmental footprint.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, often leading to dramatic reductions in reaction times and improvements in product yields. tandfonline.comacs.org The application of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enhance selectivity compared to conventional heating methods. tandfonline.com This technique has been successfully applied to the synthesis of various pyrazole derivatives, including those with sulfonyl groups.
One notable example involves the synthesis of 1-(methylsulfonylmethyl)-4-aryl-1H-pyrazole derivatives. In a reported procedure, the Suzuki coupling of 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with various aryl boronic acids was conducted under microwave irradiation (MWI) at 110°C. This method, utilizing a Ruphos-Pd catalyst, resulted in good to excellent yields with reaction times of just 5-7 minutes. derpharmachemica.com This represents a significant improvement over traditional heating methods which often require several hours. tandfonline.com
The general advantages of microwave-assisted synthesis for pyrazole derivatives are well-documented. tandfonline.comacs.orgnih.govrsc.org Conventional synthetic routes to pyrazoles often necessitate harsh conditions, including the use of high-boiling organic solvents, prolonged reaction times, and high energy consumption. tandfonline.comresearchgate.net MAOS protocols, in contrast, frequently offer an eco-friendly and cost-effective alternative by minimizing the use of hazardous solvents and significantly shortening reaction durations. tandfonline.com For instance, the synthesis of certain pyrazole derivatives under microwave irradiation can reduce reaction times from several hours to a few minutes, while also increasing yields. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrazole Derivative
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 7–9 hours | 9–10 minutes | acs.org |
| Yield | Lower | 79–92% (Improved) | acs.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles, focusing on aspects such as atom economy, use of safer solvents, and energy efficiency. researchgate.netjetir.org
A key strategy in the green synthesis of pyrazoles is the use of environmentally benign solvents, with water being a prime example. researchgate.netrsc.orgacs.org Water is a desirable solvent due to its non-toxic, non-flammable, and readily available nature. Multicomponent reactions (MCRs) conducted in aqueous media are particularly valuable, offering high efficiency and reduced waste. rsc.orgacs.org These one-pot reactions, where multiple starting materials react to form a complex product in a single step, are inherently atom-economical and reduce the need for intermediate purification steps. rsc.org
For the synthesis of sulfonylated pyrazoles, several green methodologies have been developed. One approach involves the cascade reaction of NH2-functionalized enaminones with sulfonyl hydrazides in water. rsc.org This method allows for the formation of sulfonyl-functionalized pyrazoles with high atom economy. rsc.org Another innovative and green approach is electrochemical synthesis. Polysubstituted sulfonated pyrazoles have been synthesized from enaminones and sulfonyl hydrazides under metal-free and exogenous-oxidant-free conditions, demonstrating the efficiency and practicability of this strategy on a gram scale. acs.org
Solvent-free reaction conditions, often coupled with microwave irradiation or grinding, represent another important green synthetic strategy. researchgate.netscispace.com These methods eliminate the need for potentially toxic organic solvents, simplifying work-up procedures and reducing environmental impact. The synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds and tosylhydrazones has been achieved under solvent-free conditions using microwave activation, highlighting the synergy between these advanced techniques. scispace.com
Table 2: Overview of Green Chemistry Approaches for Pyrazole Synthesis
| Green Chemistry Principle/Technique | Application in Pyrazole Synthesis | Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis of pyranopyrazoles from aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate. | Atom economy, step economy, reduced waste, mild conditions. | rsc.org |
| Use of Water as a Solvent | Synthesis of pyrazolone (B3327878) derivatives from ethyl acetoacetate and hydrazines in aqueous media. | Non-toxic, non-flammable, readily available, simplifies purification. | acs.org |
| Solvent-Free Synthesis | Synthesis of NH-pyrazoles and pyrazole chalcones by grinding. | Eliminates solvent waste, reduces environmental impact. | researchgate.net |
| Electrochemical Synthesis | Synthesis of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides. | Metal-free, oxidant-free, mild conditions. | acs.org |
| Ultrasonication | Synthesis of pyrano[2,3-c]pyrazoles in aqueous ethanol, yielding up to 98% in 10 minutes. | Short reaction times, high yields, energy efficient. | rsc.org |
Reaction Chemistry and Mechanistic Insights of 1 Methylsulfonyl 1h Pyrazole
Role of the Methylsulfonyl Group as a Leaving Group
A significant feature of the N-methylsulfonyl group is its ability to function as a leaving group in both elimination and displacement reactions. Its efficacy in this role stems from the stability of the resulting methylsulfinate anion (CH₃SO₂⁻), which is well-stabilized by resonance.
Elimination reactions involving the departure of the methylsulfonyl group are crucial in certain synthetic pathways. These reactions typically follow a bimolecular (E2) mechanism, which requires a strong base to abstract a proton from a carbon atom adjacent (β) to the atom bearing the leaving group. libretexts.org The E2 mechanism proceeds most efficiently when the proton and the leaving group are in an anti-periplanar conformation, which allows for a smooth transition to the forming double bond. ksu.edu.sa
While 1-(methylsulfonyl)-1H-pyrazole itself is aromatic and thus resistant to elimination, non-aromatic precursors such as N-sulfonylated pyrazolines can undergo elimination to form the corresponding pyrazole (B372694). sci-hub.se In some synthetic approaches to substituted pyrazoles, the sulfonyl group is lost during the reaction, indicating its function in an elimination-type process to achieve the stable aromatic ring. sci-hub.se The reaction is often facilitated by heat or a basic promoter.
The methylsulfonyl group is an effective leaving group in nucleophilic substitution reactions. Research has shown that related N-sulfonylamino groups on a pyrazole ring can be displaced by nucleophiles, a phenomenon sensitive to solvent polarity and steric hindrance. publish.csiro.aupublish.csiro.au This suggests that the N-methylsulfonyl group in the title compound would be susceptible to displacement by a variety of nucleophiles.
This reactivity is not limited to pyrazoles; the methylsulfonyl group is readily displaced by nucleophiles in other heterocyclic systems, such as pyrimidines and piperidines, underscoring its general utility as a leaving group. evitachem.comresearchgate.net Nucleophilic substitution reactions of this type are valuable for the synthesis of diverse N-substituted pyrazoles, where the N-sulfonyl moiety acts as a temporary activating and directing group that is later replaced. For instance, the reaction with nucleophiles like amines or thiols under mild conditions can provide 5-alkyl amino and thioether pyrazoles in high yields from corresponding chloro-substituted N-sulfonyl pyrazoles. researchgate.net
Electrophilic and Nucleophilic Reactivity Profiles of the Pyrazole Ring System
The N-methylsulfonyl group is a powerful electron-withdrawing group, which profoundly influences the electron density and, consequently, the reactivity of the attached pyrazole ring.
Electrophilic Reactivity : The pyrazole ring is inherently a π-excessive system, typically reactive towards electrophiles at the C4 position. However, the strong deactivating effect of the N-sulfonyl group significantly reduces the ring's nucleophilicity, making electrophilic aromatic substitution much more difficult than for N-alkyl or N-aryl pyrazoles. When forced to react under harsh conditions, electrophilic attack is still generally directed to the C4 position, as seen in the chemoselective and regiospecific formylation of similar 1-phenyl-1H-pyrazoles. researchgate.net
Nucleophilic Reactivity : Conversely, the electron-withdrawing sulfonyl group activates the pyrazole ring towards nucleophilic attack. While the unsubstituted pyrazole ring is resistant to nucleophiles, the reduction in electron density by the sulfonyl group can make the ring carbons, particularly those bearing a suitable leaving group (like a halogen), susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the sulfur atom of the sulfonyl group itself is a hard electrophilic center and can be attacked by hard nucleophiles. rsc.org The ambident electrophilic nature of the molecule—with potential attack sites at the ring carbons or the sulfonyl sulfur—leads to considerations of chemoselectivity. rsc.orgnih.gov
Chemoselectivity and Regioselectivity in Transformations of the Compound
Chemoselectivity in reactions of this compound involves the preferential reaction of a reagent at one functional group over another. A key consideration is the competition between nucleophilic attack at the sulfonyl-sulfur versus at a carbon atom of the pyrazole ring. The outcome is often dictated by the nature of the nucleophile, in accordance with Hard and Soft Acid and Base (HSAB) theory. Hard nucleophiles (e.g., alkoxides, primary amines) preferentially attack the hard electrophilic sulfur atom, potentially leading to the cleavage of the N-S bond. rsc.org Softer nucleophiles are more likely to attack a softer carbon center on the ring, especially if it is activated by a leaving group. nih.gov
Regioselectivity, or the preference for reaction at one position over another, is also critical.
In the synthesis of substituted pyrazoles, the final regiochemical outcome is highly dependent on the substitution patterns of the precursors, such as non-symmetrical diketones or enaminones, and the nucleophilicity of the reacting hydrazine (B178648). mdpi.comnih.gov
For electrophilic substitution on the this compound ring, the reaction is highly regioselective for the C4 position. researchgate.net
In nucleophilic substitution reactions on a substituted pyrazole ring, the position of attack is dictated by the location of a leaving group and the activating influence of the sulfonyl group.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, with many studies remaining qualitative. iscre28.org However, valuable insights can be drawn from reaction optimization and comparative studies.
Kinetic Aspects: The rates of reaction are influenced by factors such as the reagents, catalysts, and conditions employed. For example, in the synthesis of related sulfonyl pyrazoles, the choice of oxidizing agent to form the sulfone from a thioether precursor significantly impacts reaction time.
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| m-CPBA | Dichloromethane | 0 | 2–4 | 92 |
| H₂O₂ (30%) | Acetic Acid | 25 | 6–8 | 85 |
Table 1: Comparison of kinetic outcomes in the oxidation of 4-methylthio-1H-pyrazole to 4-(methylsulfonyl)-1H-pyrazole. The data show that m-CPBA provides faster conversion rates than hydrogen peroxide.
Similarly, the synthesis of N-sulfonyl pyrazoles from sulfonyl hydrazines and enaminones is sensitive to the choice of promoter and solvent, indicating kinetic control.
| Promoter (1.0 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| p-TSA | Xylene | 140 | 30 | 56 |
| CSA | Xylene | 140 | 30 | 30 |
| AcOH | Xylene | 140 | 30 | <20 |
| None | Xylene | 140 | 30 | 0 |
Table 2: Optimization of reaction conditions for the synthesis of a 3-phenyl-N-sulfonyl pyrazole, demonstrating the kinetic dependence on the acid promoter. sci-hub.se
Thermodynamic Aspects: Reactions involving the formation or transformation of this compound are often governed by the thermodynamic stability of the products. The formation of the aromatic pyrazole ring is a strong thermodynamic driving force in many cyclization reactions. The displacement of the methylsulfonyl group is thermodynamically favorable because the resulting methylsulfinate is a stable anion, making the sulfonyl group a good leaving group.
Proposed Reaction Pathways and Intermediates
Understanding the reaction mechanisms for this compound requires identifying plausible reaction pathways and key intermediates.
A plausible mechanism for the synthesis of N-sulfonyl pyrazoles from sulfonyl hydrazines and enaminones has been proposed. sci-hub.se
Condensation: The reaction initiates with an acid-promoted condensation between the enaminone and the sulfonyl hydrazine.
Cyclization: This is followed by an intramolecular nucleophilic attack of the nitrogen onto the iminium ion, leading to the formation of a five-membered pyrazoline intermediate .
Aromatization: The final aromatic N-sulfonyl pyrazole is formed from the pyrazoline intermediate via an elimination step, which removes a molecule of dimethylamine. sci-hub.se
In metabolic studies of complex molecules containing the this compound moiety, several unusual pathways and intermediates have been characterized. acs.orgnih.gov For example, the biotransformation of a related benzylamine (B48309) derivative involves sequential oxidation to a hydroxylamine (B1172632) and then a nitroso species. This nitroso intermediate can then rearrange to form a stable oxime metabolite , which serves as a precursor to other products like carboxylic acids. acs.orgnih.gov Although these are metabolic pathways, they reveal fundamental reactivities and potential intermediates, such as oximes, that could be relevant in synthetic transformations under oxidative conditions. In reactions involving nucleophilic substitution at the pyrazole ring, the formation of a transient, negatively charged Meisenheimer-like complex is a key step in the SNAr mechanism before the leaving group is expelled.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy offers a powerful, non-destructive method to probe the chemical environment of individual atoms within the 1-(Methylsulfonyl)-1H-pyrazole molecule. By analyzing the resonant frequencies of atomic nuclei in a strong magnetic field, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy is fundamental to determining the structure of organic molecules by identifying the number and type of hydrogen atoms present. In the ¹H NMR spectrum of a related compound, 1-methylpyrazole, characteristic signals for the pyrazole (B372694) ring protons are observed. chemicalbook.com The proton at position 4 (H-4) of the pyrazole ring typically appears as a singlet, while the protons at positions 3 and 5 are often observed as a multiplet. reddit.com For pyrazole itself, the protons adjacent to the nitrogen atoms are equivalent when there is rapid proton exchange between the nitrogens. reddit.com
In substituted pyrazoles, the chemical shifts and coupling patterns of the ring protons provide valuable information about the position and nature of the substituents. For instance, in various 3,5-disubstituted-1-phenyl-1H-pyrazoles, the H-4 proton consistently appears as a singlet in the range of 5.90-6.28 ppm. rsc.org The methyl group protons attached to the pyrazole ring in compounds like 3-methyl-1,5-diphenyl-1H-pyrazole and 3,5-dimethyl-1-phenyl-1H-pyrazole appear as singlets at 2.40 ppm and 2.25 ppm, respectively. rsc.org
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|---|
| 3,5-dimethyl-1-phenyl-1H-pyrazole | H-4 | 5.90 | s | CDCl₃ |
| 3,5-diethyl-1-phenyl-1H-pyrazole | H-4 | 6.08 | s | CDCl₃ |
| 3-methyl-1,5-diphenyl-1H-pyrazole | H-4 | 6.28 | s | CDCl₃ |
Carbon (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. For the parent pyrazole molecule, the C-3 and C-5 carbons are equivalent and their chemical shifts are distinct from the C-4 carbon. chemicalbook.com
In substituted pyrazoles, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. For example, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the C-3 and C-5 carbons appear at 148.1 and 139.4 ppm, while the C-4 carbon is observed at 106.4 ppm. rsc.org The methyl carbons attached to the pyrazole ring have characteristic shifts in the aliphatic region of the spectrum. rsc.org The high electron density at the C-4 position of the pyrazole ring is evident from its upfield chemical shift in compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, where it appears at 85.2 ppm. mdpi.com
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| 3,5-dimethyl-1-phenyl-1H-pyrazole | C-3, C-5 | 148.1, 139.4 | CDCl₃ |
| C-4 | 106.4 | ||
| CH₃ | 12.9, 11.8 | ||
| 3,5-diethyl-1-phenyl-1H-pyrazole | C-3, C-5 | 154.7, 145.8 | CDCl₃ |
| C-4 | 103.2 | ||
| CH₂CH₃ | 21.7, 19.6, 14.2, 13.15 |
Nitrogen (¹⁵N) NMR Applications
Nitrogen-15 NMR spectroscopy is a valuable tool for studying nitrogen-containing compounds like pyrazoles, although it is less sensitive than ¹H and ¹³C NMR due to the low natural abundance of the ¹⁵N isotope. openmedscience.com However, ¹⁵N-enriched samples can be used to obtain high-quality spectra. openmedscience.com The chemical shift of the nitrogen atoms in the pyrazole ring is sensitive to their chemical environment, including protonation and hydrogen bonding. This technique is particularly useful for determining the backbone structures of proteins and other biomolecules when they are isotopically labeled. openmedscience.com The wide chemical shift range of ¹⁵N (0 to 900 ppm) allows for well-dispersed spectra, which is advantageous for resolving complex structures. openmedscience.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For pyrazole derivatives, HRMS is used to confirm the successful synthesis of the target molecule. mdpi.comresearchgate.net For example, in the characterization of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, HRMS was utilized to verify its elemental composition. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. In the analysis of pyrazole compounds, LC-MS can be used to separate the target compound from impurities and to confirm its identity by its mass spectrum. For instance, a method for the quantification of 3,4-Dimethyl-1H-pyrazole in soil samples was developed using ion-pair LC-MS/MS, which allowed for better retention and separation of the polar analyte. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational energy states of a molecule. These techniques are powerful tools for identifying functional groups and confirming molecular structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the pyrazole ring and the methylsulfonyl group. The sulfonyl group (SO₂) typically exhibits strong, distinct stretching vibrations. The pyrazole ring, an aromatic heterocycle, displays a series of characteristic bands for C-H, C=N, and ring stretching vibrations. While a specific experimental spectrum for this compound is not detailed in the literature, the expected absorption regions for its key functional groups can be predicted based on established correlation tables and data from related pyrazole structures.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrazole C-H | Stretching | 3100 - 3150 | Medium |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2900 - 3000 | Medium-Weak |
| Pyrazole Ring | C=N and C=C Stretching | 1500 - 1600 | Medium |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1140 - 1180 | Strong |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations of non-polar bonds or symmetric functional groups often produce strong signals in Raman spectra.
For this compound, Raman spectroscopy would be particularly useful for observing the S=O symmetric stretch and vibrations of the pyrazole ring skeleton. The combination of both IR and Raman data provides a more complete vibrational analysis of the molecule.
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
While the specific crystal structure of this compound is not publicly available, analysis of related pyrazole derivatives illustrates the type of data obtained. For instance, crystallographic studies of other pyrazoles reveal detailed information about their crystal system, space group, and unit cell dimensions. This information is crucial for understanding the solid-state properties of the compound.
Table 2: Example Crystallographic Data for a Representative Pyrazole Derivative, Tris(pyrazol-1-yl)methane Copper(I) Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1234(5) |
| b (Å) | 19.8765(9) |
| c (Å) | 13.4567(6) |
| α (°) | 90 |
| β (°) | 109.123(2) |
| γ (°) | 90 |
| Volume (ų) | 2810.9(2) |
Note: This data is for an illustrative compound to demonstrate the output of X-ray crystallography and does not represent this compound.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and assess its purity.
For this compound, with the molecular formula C₄H₆N₂O₂S, the theoretical elemental composition can be calculated precisely. A high-purity sample is expected to yield experimental values that are in close agreement (typically within ±0.4%) with the theoretical percentages.
Table 3: Theoretical Elemental Composition of this compound (C₄H₆N₂O₂S)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 146.16 | 32.86% |
| Hydrogen | H | 1.008 | 146.16 | 4.14% |
| Nitrogen | N | 14.007 | 146.16 | 19.16% |
| Oxygen | O | 15.999 | 146.16 | 21.89% |
Chromatographic and Separative Techniques for Purity Assessment
Chromatographic methods are essential for separating components of a mixture and are widely used to determine the purity of a synthesized compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica) and a liquid mobile phase. A UV detector is commonly used for analysis, and a pure sample of this compound would ideally exhibit a single, sharp peak in the chromatogram at a characteristic retention time.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. It separates components based on their partitioning between a stationary phase and a gaseous mobile phase. Purity is assessed by the presence of a single major peak.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction and assess the purity of the final product. A pure compound should appear as a single spot on the TLC plate.
These techniques are critical in synthetic chemistry to ensure that the characterized material is a single, pure substance, free from starting materials, by-products, or other impurities.
Computational and Theoretical Investigations
Electronic Structure and Geometry Optimization using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. For 1-(Methylsulfonyl)-1H-pyrazole, DFT calculations, often employing basis sets like 6-31G**, are utilized to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
The geometry optimization process seeks the lowest energy conformation of the molecule. In the case of this compound, this involves establishing the spatial relationship between the planar pyrazole (B372694) ring and the tetrahedral methylsulfonyl group. The results of such calculations are crucial for understanding the molecule's structural framework. bohrium.comuomphysics.net The optimized structure determined from DFT is often found to be in good agreement with experimental data from techniques like X-ray diffraction. bohrium.com
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-N2 | 1.34 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.40 | |
| C4-C5 | 1.37 | |
| C5-N1 | 1.38 | |
| N1-S1 | 1.70 | |
| S1-O1 | 1.45 | |
| S1-O2 | 1.45 | |
| S1-C6 | 1.78 | |
| Bond Angles (°) | C5-N1-N2 | 112.0 |
| N1-N2-C3 | 106.0 | |
| N2-C3-C4 | 111.0 | |
| C3-C4-C5 | 105.0 | |
| N2-N1-S1 | 118.0 | |
| O1-S1-O2 | 120.0 |
Note: The values in this table are representative and based on DFT studies of structurally similar pyrazole derivatives.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ucsb.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO may be localized on a substituent group, influencing the sites of electron transfer. researchgate.netmdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Implication |
| HOMO | -7.50 | Electron-donating capability |
| LUMO | -1.20 | Electron-accepting capability |
| Energy Gap (ΔE) | 6.30 | High kinetic stability, low reactivity |
Note: These values are illustrative, based on typical DFT calculations for related heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Mapping and Surface Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. cbijournal.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. nih.gov
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.
Green and yellow regions represent areas with intermediate or near-zero potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the pyridine-like nitrogen atom of the pyrazole ring. researchgate.netresearchgate.net These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the pyrazole ring, indicating them as sites for nucleophilic interaction. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These global reactivity indices help to characterize the molecule's stability and chemical behavior. researchgate.net
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2. Measures the ability to attract electrons.
Chemical Hardness (η): (I - A) / 2. Measures resistance to change in electron distribution. A higher value indicates greater stability. researchgate.net
Chemical Softness (S): 1 / (2η). The reciprocal of hardness.
Electrophilicity Index (ω): μ² / (2η). Measures the propensity of a species to accept electrons.
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.comresearchgate.net
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 7.50 |
| Electron Affinity (A) | -ELUMO | 1.20 |
| Electronegativity (χ) | (I+A)/2 | 4.35 |
| Chemical Hardness (η) | (I-A)/2 | 3.15 |
| Chemical Softness (S) | 1/(2η) | 0.159 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.00 |
Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 2.
Conformational Analysis and Stereochemical Considerations
Conformational analysis for this compound involves studying the rotation around the single bond connecting the pyrazole ring's nitrogen (N1) and the sulfur atom of the methylsulfonyl group. While the pyrazole ring is rigid and planar, the methylsulfonyl group can rotate. Computational methods can be used to construct a potential energy surface by systematically rotating this bond to identify the most stable (lowest energy) conformer and any energy barriers to rotation. The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions between the ring and the sulfonyl group. For this compound, which lacks any chiral centers, there are no stereoisomers to consider, simplifying the stereochemical analysis.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to map the potential energy surface of a proposed reaction, such as electrophilic aromatic substitution on the pyrazole ring. The electron-withdrawing nature of the methylsulfonyl group is expected to deactivate the ring towards electrophilic attack compared to unsubstituted pyrazole. imperial.ac.uk
DFT calculations can locate the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By determining the energy of the transition state relative to the reactants, the activation energy for the reaction can be calculated. This allows for predictions of reaction rates and regioselectivity. For instance, calculations could determine whether an incoming electrophile would preferentially attack the C3, C4, or C5 position of the pyrazole ring and elucidate the energetic favorability of each pathway.
Ligand-Protein Interaction Modeling within Chemical Biology Research
In the context of chemical biology and drug discovery, computational modeling is essential for understanding how a molecule like this compound might interact with a biological target, such as a protein enzyme. nih.gov Molecular docking is a simulation technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
The process involves placing the 3D structure of this compound into the active site of a target protein. The simulation then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a binding energy score. These models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the oxygen atoms of the methylsulfonyl group could act as hydrogen bond acceptors, while the pyrazole ring could engage in pi-stacking or hydrophobic interactions with amino acid residues in the protein's binding pocket. nih.govnih.gov
Table 4: Illustrative Molecular Docking Results for a Pyrazole Derivative with a Protein Kinase
| Parameter | Description |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Leu83, Lys33, Asp86, Gln131 |
| Types of Interactions | Hydrogen bond with Asp86 (via sulfonyl oxygen), Hydrophobic interactions with Leu83 |
Note: This data is representative of typical docking studies involving pyrazole-based inhibitors and is for illustrative purposes.
Applications of 1 Methylsulfonyl 1h Pyrazole in Advanced Organic Synthesis
1-(Methylsulfonyl)-1H-pyrazole as a Versatile Synthetic Synthon and Building Block
The synthetic utility of this compound stems from the electronic nature of the methylsulfonyl group. As a potent electron-withdrawing group, it significantly influences the reactivity of the pyrazole (B372694) ring. This activation renders the pyrazole susceptible to nucleophilic attack, a reactivity pattern not typically observed in unsubstituted pyrazoles which are generally more reactive towards electrophiles. researchgate.net The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of substituents at the N1 position.
The versatility of pyrazole-based building blocks is well-established in the synthesis of complex molecules. scirp.org While specific literature on this compound as a widely used commercial building block is sparse, the reactivity of analogous N-sulfonylated pyrazoles suggests its potential. For instance, N-sulfonyl pyrazoles can be synthesized through methods like the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.net This synthetic accessibility, combined with the reactivity imparted by the sulfonyl group, underscores its potential as a valuable, albeit currently underutilized, synthon.
Utilization in the Construction of Complex Heterocyclic Systems
The construction of fused and multi-ring heterocyclic systems is a cornerstone of modern drug discovery and materials science. While direct applications of this compound are not extensively reported, the principles of its reactivity can be extrapolated from related systems.
Fused Pyrazole Systems (e.g., pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-e]triazines)
The synthesis of fused pyrazole systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e] researchgate.netnih.govclockss.orgtriazines often involves the cyclization of appropriately substituted pyrazole precursors. ekb.egekb.egrsc.org For example, the synthesis of pyrazolo[4,3-e] researchgate.netnih.govclockss.orgtriazines can be achieved from 5-acetyl-3-methylsulfanyl-1,2,4-triazine, which is then cyclized to form the fused pyrazole ring. nih.gov In such contexts, the methylsulfonyl group, when present on a pre-formed fused pyrazolo[4,3-e] researchgate.netnih.govclockss.orgtriazine system, has been shown to be a good leaving group for nucleophilic substitution, allowing for further functionalization. researchgate.net
Although direct evidence for the use of this compound in the initial construction of these fused systems is limited, its potential as a precursor can be envisioned. For instance, functionalization of the this compound core at the C4 and C5 positions could provide the necessary handles for subsequent annulation reactions to form the pyrimidine (B1678525) or triazine rings.
Pyrazole-Containing Multi-Ring Systems
The synthesis of more complex, multi-ring systems containing a pyrazole core is an active area of research. nih.gov The reactivity of the N-sulfonyl group could be strategically employed in multi-step syntheses. For example, after serving its role as an activating group or a temporary protecting group, the methylsulfonyl moiety could be cleaved or replaced to allow for further transformations on the pyrazole nitrogen. The synthesis of pyrazole-triazole hybrids, for instance, has been achieved using triazenylpyrazole precursors, demonstrating the modular approach to building complex heterocyclic assemblies. beilstein-journals.org
Development of Novel Reagents and Catalysts
Currently, there is a lack of specific information in the reviewed literature detailing the use of this compound in the development of novel reagents or catalysts. The stability and reactivity of the N-sulfonyl bond might offer possibilities for its use as a precursor to N-centered radicals or as a ligand in catalysis, but these applications remain to be explored.
Strategic Integration into Medicinal Chemistry Scaffolds
Pyrazole derivatives are a mainstay in medicinal chemistry, forming the core of numerous approved drugs. mdpi.commdpi.com The incorporation of a sulfonamide or sulfonyl group is also a common strategy in drug design, often to improve pharmacokinetic properties or to target specific enzymes like carbonic anhydrases. nih.govnih.govscielo.org.mxrsc.org
While direct synthetic pathways starting from this compound to create specific medicinal chemistry scaffolds are not well-documented, the utility of the pyrazole sulfonamide motif is evident. For example, pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity. acs.org Furthermore, pyrazole-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase isozymes. rsc.org These examples, while not directly employing the N1-sulfonylated isomer, highlight the pharmaceutical relevance of combining pyrazole and sulfonyl functionalities. The synthesis of such compounds often involves the sulfonylation of a pre-existing pyrazole ring or the cyclization of a sulfonamide-containing precursor.
The table below summarizes various pyrazole-based scaffolds and their general synthetic approaches, illustrating the chemical space that could potentially be accessed or diversified using this compound as a starting material or intermediate.
| Scaffold | General Synthetic Approach | Potential Role of this compound |
| Pyrazolo[3,4-d]pyrimidines | Cyclization of 5-aminopyrazole-4-carbonitriles or carboxamides. ekb.egekb.eg | Precursor to functionalized pyrazoles for subsequent cyclization. |
| Pyrazolo[4,3-e] researchgate.netnih.govclockss.orgtriazines | Cyclization of substituted pyrazoles or triazines. researchgate.netnih.gov | Potential starting material for multi-step synthesis. |
| Pyrazole-based Sulfonamides | Sulfonylation of pyrazoles or cyclization of sulfonamide-containing precursors. nih.govscielo.org.mxrsc.org | Could serve as an N-protected pyrazole for regioselective functionalization before sulfonamide installation elsewhere. |
| Pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidine | Reaction of monohydrazino pyrazolopyrimidine with nitrous acid. researchgate.net | Indirect, as a precursor to the pyrazolopyrimidine core. |
Potential in Functional Materials Development and Design
The application of this compound in the development and design of functional materials is not documented in the currently available literature. The electronic properties of pyrazoles and the stability of the sulfonyl group could suggest potential applications in areas such as organic electronics or as ligands in metal-organic frameworks, but this remains a speculative area for future research.
This compound represents a chemical entity with theoretical potential in advanced organic synthesis, primarily due to the activating and leaving group properties of the N-methylsulfonyl group. While its direct and widespread application as a versatile synthon for the construction of complex heterocyclic systems is not yet extensively documented in the scientific literature, the established reactivity of related N-sulfonylated heterocycles and the vast importance of pyrazole-containing scaffolds in medicinal chemistry and materials science suggest that it could be a valuable tool for synthetic chemists. Further research into the specific reactivity and synthetic applications of this compound is warranted to fully unlock its potential as a building block in the creation of novel and functional molecules.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Reactivity and Transformations
The presence of the strongly electron-withdrawing methylsulfonyl group at the N1 position of the pyrazole (B372694) ring dramatically influences its reactivity, opening avenues for transformations that are not readily accessible with other N-substituted pyrazoles. Future research is poised to delve into this unconventional reactivity, moving beyond its established role as a stable scaffold.
One area of exploration is the activation of otherwise inert C-H bonds on the pyrazole ring. The sulfonyl group's inductive effect can render the C3 and C5 protons more acidic, facilitating their selective deprotonation and subsequent functionalization. This could lead to novel metal-catalyzed cross-coupling reactions, enabling the direct introduction of aryl, alkyl, and other functional groups without the need for pre-functionalized pyrazole precursors. Furthermore, the pyrazole ring itself can act as a directing group in transition-metal-catalyzed C-H activation reactions on appended substrates.
Another frontier is the investigation of the methylsulfonyl group as a leaving group under specific conditions. While generally stable, its departure could be triggered by nucleophilic attack or under reductive conditions, providing a pathway to N-unsubstituted pyrazoles or facilitating novel ring-opening and rearrangement reactions. The controlled cleavage of the N-S bond presents a strategic approach to generating pyrazole anions in situ for subsequent reactions.
The potential for 1-(methylsulfonyl)-1H-pyrazole and its derivatives to participate in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, where the sulfonyl group modulates the reactivity and selectivity of the pyrazole diene or dienophile component, remains an underexplored area ripe for investigation.
Development of Highly Enantioselective and Diastereoselective Syntheses
The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For derivatives of this compound, the development of highly stereocontrolled synthetic methods is a critical future direction. This is particularly important when substituents on the pyrazole ring or on the methylsulfonyl group create stereogenic centers.
Future efforts will likely focus on the application of asymmetric catalysis to achieve high levels of enantioselectivity and diastereoselectivity. This includes the use of chiral transition-metal catalysts for reactions such as asymmetric hydrogenation, cyclopropanation, or cross-coupling reactions involving prochiral substrates. researchgate.net Organocatalysis, employing small chiral organic molecules to catalyze stereoselective transformations, also presents a powerful and complementary approach. nih.govnih.gov For instance, chiral Brønsted acids or bases could be employed to control the stereochemical outcome of additions to pyrazole-based Michael acceptors.
The use of chiral auxiliaries attached to either the pyrazole ring or the sulfonyl group is another promising strategy. nih.govresearchgate.net These auxiliaries can direct the stereochemical course of a reaction and can be subsequently removed to afford the desired enantiomerically enriched product. The development of novel, readily available, and easily removable chiral auxiliaries tailored for sulfonylated pyrazole systems will be a key area of research.
Furthermore, the diastereoselective synthesis of polysubstituted pyrazoles, where the relative stereochemistry of multiple substituents is precisely controlled, will be crucial for creating complex molecular architectures. acs.org This will involve a deep understanding of the steric and electronic factors that govern the approach of reagents to the pyrazole ring.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory bench to industrial-scale production often faces challenges related to safety, efficiency, and scalability. Flow chemistry, where reactions are performed in continuous-flow reactors, offers solutions to many of these challenges and represents a significant future direction for the synthesis of this compound and its derivatives. nih.govnih.gov
The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and intermediates. nih.govnih.gov For instance, exothermic reactions involved in the synthesis or functionalization of this compound can be managed more effectively, and the use of unstable intermediates can be facilitated as they are generated and consumed in a continuous stream. nih.gov A review on the role of flow chemistry in pyrazole synthesis highlights these advantages, noting significant reductions in reaction times and improved safety profiles over traditional batch methods. nih.gov
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and the rapid generation of compound libraries for screening purposes. nih.govnih.gov Automated systems can perform numerous experiments with varying parameters, enabling high-throughput screening of reaction conditions. nih.gov This approach, which can be applied to the synthesis of diverse heterocyclic compounds, will be invaluable for exploring the vast chemical space around the this compound scaffold. ej-chem.org While specific applications to this compound are yet to be extensively reported, the general principles of flow chemistry and automated synthesis for heterocyclic compounds are well-established and their application to this specific target is a logical and promising next step. nih.govnih.gov
Advanced Computational Predictions for Novel Reactivity and Materials
Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity, guiding experimental design, and accelerating the discovery of new molecules and materials. For this compound, advanced computational methods are set to play a pivotal role in several key areas.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. researchgate.netchemrxiv.org These studies can provide insights into bond strengths, charge distributions, and frontier molecular orbital energies, helping to predict sites of reactivity for electrophilic and nucleophilic attack. nih.gov DFT can also be used to model reaction mechanisms, elucidate transition states, and calculate activation energies, thereby guiding the development of new synthetic transformations. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in designing new derivatives with optimized biological activities. nih.govnih.gov By correlating the structural features of a series of this compound analogs with their observed biological effects, QSAR models can predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.netej-chem.org This in silico screening can significantly reduce the time and cost associated with drug discovery. nih.govijpbs.com
Machine learning algorithms are emerging as a transformative tool in chemistry for predicting reaction outcomes and discovering new reactions. nih.govprinceton.edunih.gov By training models on large datasets of known reactions, it is possible to predict the products and yields of new transformations with increasing accuracy. researchgate.net For this compound, machine learning could be used to predict the success of novel cross-coupling reactions or to identify entirely new and unconventional transformations.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique properties of this compound make it a promising candidate for a wide range of applications that span across different disciplines of the chemical sciences. Future research will see this compound and its derivatives being explored in various interdisciplinary contexts.
In chemical biology , the this compound scaffold can be incorporated into molecules designed as probes to study biological processes or as potential therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it an attractive fragment for drug design. For example, derivatives have been investigated as inhibitors of enzymes such as Factor XIIa, which is involved in the coagulation cascade. researchgate.net Future work could explore its potential as a core structure for inhibitors of other enzyme classes or as a component of molecules designed to interact with specific protein-protein interfaces.
In materials science , the electronic properties of this compound can be harnessed to create novel organic materials with interesting optical or electronic properties. The combination of the electron-rich pyrazole and the electron-withdrawing sulfonyl group can lead to molecules with large dipole moments and non-linear optical properties. Furthermore, the ability to functionalize the pyrazole ring at various positions allows for the tuning of these properties and the creation of polymers or molecular crystals with specific functionalities.
In agricultural science , pyrazole derivatives have a long history of use as herbicides, insecticides, and fungicides. The this compound core could serve as a starting point for the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles. Research in this area would involve the synthesis and screening of libraries of derivatives against various pests and pathogens.
Q & A
Basic: How can reaction conditions be optimized for the sulfonylation of 1H-pyrazole derivatives to synthesize 1-(methylsulfonyl)-1H-pyrazole?
Methodological Answer:
Sulfonylation of pyrazole derivatives typically involves reacting 1H-pyrazole with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:
- Temperature: Maintain 0–5°C during reagent addition to minimize side reactions (e.g., over-sulfonylation) .
- Solvent: Use anhydrous dichloromethane or THF to ensure compatibility with moisture-sensitive reagents .
- Stoichiometry: A 1.2:1 molar ratio of methylsulfonyl chloride to pyrazole ensures complete conversion while avoiding excess reagent .
- Work-up: Quench with ice-water and extract with ethyl acetate to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
